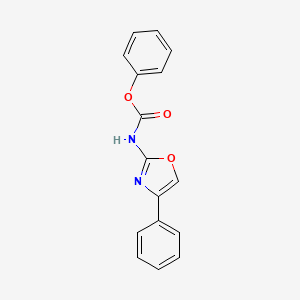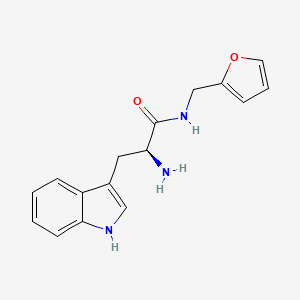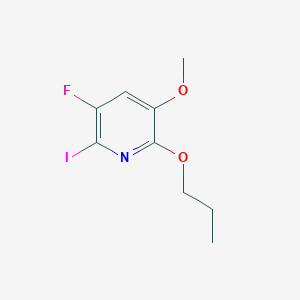
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is a heterocyclic aromatic compound that contains fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxylation: Introduction of the methoxy group at the 5-position using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Propoxylation: Introduction of the propoxy group at the 6-position using propanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Iodine monochloride (ICl), N-iodosuccinimide (NIS).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound can be used in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Similar in structure but lacks the iodine and propoxy groups.
3-Chloro-2-fluoro-6-iodo-5-methylphenol: Contains similar halogen substituents but differs in the aromatic ring structure.
Uniqueness
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is unique due to the combination of fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11FINO2 |
|---|---|
Peso molecular |
311.09 g/mol |
Nombre IUPAC |
3-fluoro-2-iodo-5-methoxy-6-propoxypyridine |
InChI |
InChI=1S/C9H11FINO2/c1-3-4-14-9-7(13-2)5-6(10)8(11)12-9/h5H,3-4H2,1-2H3 |
Clave InChI |
XHALWWIVTPEFFM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC(=C(C=C1OC)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)
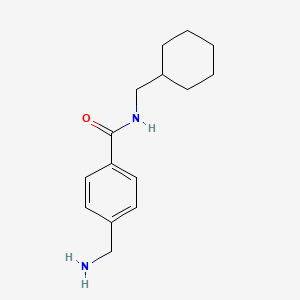
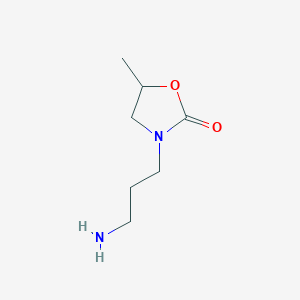
![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
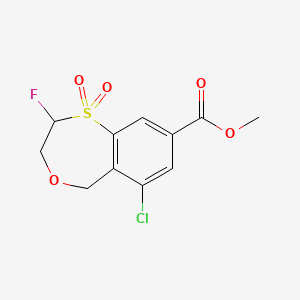
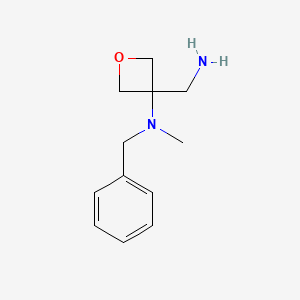
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)
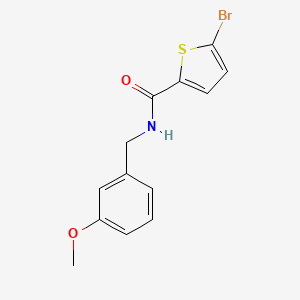
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
